Positional Isomer Confirmation: 2-Methoxy-5-fluoro vs. 2-Fluoro-5-methoxy
The target compound carries the amino group at position 4, fluoro at position 5, and methoxy at position 2. Its closest regioisomer—4-amino-2-fluoro-5-methoxybenzamide (CAS 917909-50-3)—swaps the fluoro and methoxy positions. This inversion replaces a 2-methoxy-5-fluoro motif with a 2-fluoro-5-methoxy motif, altering both the electronic and steric environment of the ring. In the context of HIV integrase inhibitor synthesis, only the 2-methoxy-5-fluoro orientation provides the correct pharmacophoric geometry for metal chelation; the regioisomer is not a suitable substitute for the validated intermediate [1].
| Evidence Dimension | Substitution pattern (positional isomer identity) |
|---|---|
| Target Compound Data | 4-NH₂, 5-F, 2-OCH₃ (CAS 1823344-98-4) |
| Comparator Or Baseline | 4-NH₂, 2-F, 5-OCH₃ (CAS 917909-50-3) |
| Quantified Difference | Full positional reversal of fluoro and methoxy groups; no shared biological target engagement profile reported. |
| Conditions | Structural identity; synthetic intermediate suitability |
Why This Matters
Procuring the wrong regioisomer introduces a different electronic and steric profile, rendering the building block incompatible with established synthetic routes to the target drug scaffold.
- [1] PubChem. 4-Amino-5-fluoro-2-methoxybenzamide. Compound Summary CID 124706175. National Center for Biotechnology Information. 2026. View Source
